molecular formula C10H10N2O5 B236603 N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide CAS No. 129423-20-7

N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide

Cat. No. B236603
CAS RN: 129423-20-7
M. Wt: 238.2 g/mol
InChI Key: AZZSKKUMFYLZLK-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, also known as Nifuratel, is a synthetic compound with antimicrobial properties. It belongs to the nitrofuran family of compounds and has been extensively studied for its potential applications in the treatment of various microbial infections.

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is not fully understood, but it is believed to work by interfering with the synthesis of DNA and RNA in microbial cells. This compound is a prodrug that is activated by bacterial nitroreductases, which convert it into a highly reactive intermediate that can damage microbial DNA and RNA. This leads to the inhibition of microbial growth and the eventual death of the microbe.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated by animals and humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. This compound is metabolized in the liver and excreted primarily in the urine.

Advantages and Limitations for Lab Experiments

N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has several advantages for use in laboratory experiments. It is a highly potent antimicrobial agent that is effective against a wide range of microorganisms. It has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may not accurately reflect the properties of natural antimicrobial agents. It is also relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of this compound. Another area of interest is the study of the mechanism of action of this compound and the identification of new targets for antimicrobial therapy. Additionally, the potential use of this compound in combination with other antimicrobial agents is an area of active research. Finally, the development of new synthetic analogs of this compound with improved properties is an area of ongoing research.
Conclusion
This compound, or this compound, is a synthetic compound with potent antimicrobial properties. It has been extensively studied for its potential applications in the treatment of various microbial infections. This compound works by interfering with the synthesis of DNA and RNA in microbial cells, leading to the inhibition of microbial growth and the eventual death of the microbe. This compound has low toxicity and is well-tolerated by animals and humans. There are several future directions for research on this compound, including the development of new formulations and delivery methods, the study of the mechanism of action, and the development of new synthetic analogs with improved properties.

Synthesis Methods

N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide can be synthesized by the reaction of 5-nitro-2-furaldehyde with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been extensively studied for its potential applications in the treatment of various microbial infections. It has been shown to be effective against a wide range of bacteria, fungi, and protozoa. This compound has been used to treat infections of the urinary tract, gastrointestinal tract, and reproductive system. It has also been studied for its potential use in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.

properties

CAS RN

129423-20-7

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-N-(oxiran-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C10H10N2O5/c13-9(11-5-8-6-16-8)3-1-7-2-4-10(17-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/b3-1+

InChI Key

AZZSKKUMFYLZLK-HNQUOIGGSA-N

Isomeric SMILES

C1C(O1)CNC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

synonyms

N-(2,3-epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide
RB 88724
RB-88724

Origin of Product

United States

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